

Spectroscopic Profile of Fluoroiodomethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluoroiodomethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **fluoroiodomethane** (CH_2FI), a versatile reagent in fluoromethylation reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for reaction monitoring, quality control, and structural elucidation in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **fluoroiodomethane**. The presence of magnetically active nuclei (^1H , ^{13}C , and ^{19}F) provides a detailed fingerprint of the molecule. The data presented here is typically acquired in deuterated chloroform (CDCl_3).

Data Summary

Nucleus	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)
^1H	4.85 ppm	Triplet	$\text{JH-F} = 47 \text{ Hz}$
^{13}C	72.5 ppm	Doublet	$\text{JC-F} = 165 \text{ Hz}$
^{19}F	-145 ppm	Triplet	$\text{JF-H} = 47 \text{ Hz}$

Note: ^{19}F NMR chemical shifts are referenced to an external standard of trichlorofluoromethane (CFCl_3).

Experimental Protocol: NMR Spectroscopy

A solution of **fluoroiodomethane** (typically 5-25 mg) is prepared in a deuterated solvent, most commonly chloroform-d (CDCl_3 , ~0.75 mL), and transferred to a 5 mm NMR tube.

- ^1H NMR: The spectrum is acquired on a 400 MHz (or higher) spectrometer. The chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm). The spectrum will show a triplet at approximately 4.85 ppm due to the coupling of the two equivalent protons with the fluorine atom.[1]
- ^{13}C NMR: The spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. The carbon signal is observed as a doublet around 72.5 ppm, a result of coupling with the directly attached fluorine atom.[1]
- ^{19}F NMR: This analysis is performed using a spectrometer equipped with a fluorine probe, referenced to an external standard of CFCl_3 ($\delta = 0$ ppm). The spectrum displays a triplet centered at approximately -145 ppm, arising from the coupling of the fluorine nucleus with the two adjacent protons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule's functional groups. For **fluoroiodomethane**, the key absorptions correspond to the stretching and bending of its carbon-halogen and carbon-hydrogen bonds.

Data Summary

Vibrational Mode	Absorption Frequency (cm ⁻¹)
C-H Asymmetric Stretch	3050
C-H Symmetric Stretch	2965
C-H Scissoring	1420
C-H Rocking	1280
C-H Wagging	1185
C-F Stretch	1085
C-I Stretch	525

Experimental Protocol: IR Spectroscopy

Infrared spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

- Liquid Film Method: A drop of neat **fluoroiodomethane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.
- Gas Phase Method: A sample of **fluoroiodomethane** is introduced into a gas cell with KBr or NaCl windows.
- The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum. The characteristic peaks for C-H, C-F, and C-I bonds are then identified.^[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like **fluoroiodomethane**.

Data Summary

m/z	Assignment	Description
160	$[\text{CH}_2\text{FI}]^+$	Molecular Ion
133	$[\text{CH}_2\text{F}]^+$	Loss of Iodine radical ($\cdot\text{I}$)
31	$[\text{CHF}]^+$	Possible rearrangement product

Experimental Protocol: Mass Spectrometry

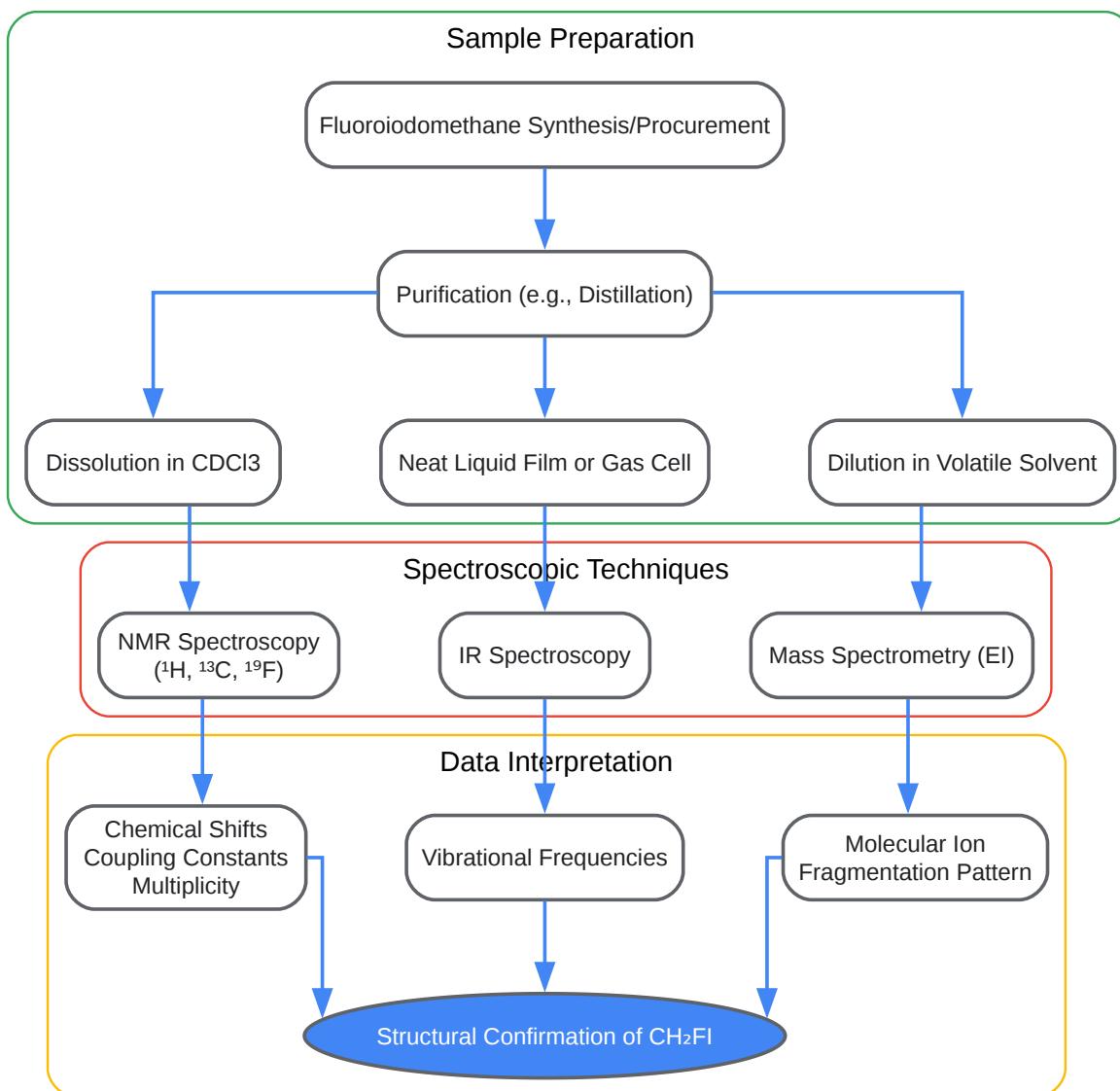
- Sample Introduction: A dilute solution of **fluoroiodomethane** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
- Ionization: The sample is vaporized and then ionized in the source, typically using a standard electron ionization (EI) energy of 70 eV.
- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and its fragmentation pattern.[\[1\]](#)

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **fluoroiodomethane**.

Workflow for Spectroscopic Analysis of Fluoroiodomethane

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Caption: Logical workflow for the spectroscopic analysis of **Fluoroiodomethane**.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of **fluoroiodomethane** under electron ionization conditions.

Mass Spectrometry Fragmentation of Fluoroiodomethane

CH_2FI^+
(m/z = 160)
Molecular Ion



CH_2F^+
(m/z = 133)

Rearrangement

CHF^+
(m/z = 31)

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Caption: Fragmentation pathway of **Fluoroiodomethane** in Mass Spectrometry.

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References

- 1. webqc.org [webqc.org]
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Phone: (601) 213-4426
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